N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide

Catalog No.
S3151888
CAS No.
2034324-73-5
M.F
C11H9N5O3
M. Wt
259.225
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)m...

CAS Number

2034324-73-5

Product Name

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-2-carboxamide

Molecular Formula

C11H9N5O3

Molecular Weight

259.225

InChI

InChI=1S/C11H9N5O3/c17-10(7-2-1-5-19-7)13-6-8-14-15-9-11(18)12-3-4-16(8)9/h1-5H,6H2,(H,12,18)(H,13,17)

InChI Key

SECPWIQXYWHZQE-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O

Solubility

not available

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide is a complex organic compound that combines features of triazole and pyrazine structures. The compound is characterized by its unique heterocyclic framework, which includes a furan moiety and a carboxamide functional group. This structural configuration contributes to its potential biological activity and makes it an interesting subject for medicinal chemistry research.

Typical of heterocycles, including nucleophilic substitutions and cyclization reactions. For instance, the presence of the hydroxyl group on the triazole ring can facilitate reactions such as esterification or etherification. Additionally, the carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or amines.

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide exhibits notable biological activities. Compounds containing triazole and pyrazine moieties have been reported to possess antibacterial, antifungal, and anticancer properties. In particular, research indicates that derivatives of triazoles can show significant antimicrobial effects against various pathogens, including resistant strains of bacteria and fungi . The specific biological activity of this compound would need to be evaluated through experimental studies to determine its efficacy against specific targets.

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide may involve several steps:

  • Formation of Triazole: The initial step could involve the synthesis of the triazole ring through a condensation reaction between suitable hydrazine derivatives and carbonyl compounds.
  • Introduction of Pyrazine: Following the formation of the triazole, a pyrazine moiety can be introduced through cyclization reactions involving appropriate precursors.
  • Furan Carboxamide Formation: The final steps would include attaching the furan ring and converting it into a carboxamide via acylation reactions with carboxylic acid derivatives.

These synthetic routes are supported by various methodologies documented in the literature regarding similar compounds .

The potential applications of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide are diverse:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound for developing new antibiotics or antifungal agents.
  • Agricultural Chemicals: Its antimicrobial properties may also be explored for agricultural applications as fungicides or bactericides.
  • Research Tools: This compound may be used in biochemical assays to study enzyme interactions or cellular pathways related to its biological effects.

Interaction studies involving N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide could focus on:

  • Receptor Binding: Assessing its affinity for specific biological receptors or enzymes.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other known antimicrobial agents.
  • Mechanism of Action: Elucidating how this compound interacts at the molecular level with target organisms or cells.

Such studies are essential for understanding how modifications to its structure affect its activity and specificity.

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide shares structural similarities with several other compounds:

Compound NameStructure FeaturesBiological Activity
1-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)-1H-[1,2,4]triazoleTriazole-pyrazole hybridAntimicrobial
5-(Amino)-[1,2,4]triazoleSimple triazoleAntifungal
6-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyrazineHydroxymethyl derivativeAntibacterial

These compounds highlight the uniqueness of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide due to its combination of both furan and carboxamide functionalities along with its specific triazole-pyrazine framework. Each compound's distinct characteristics contribute to varying degrees of biological activity and potential therapeutic applications.

XLogP3

-0.9

Dates

Modify: 2023-08-18

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